Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

Medicinal Chemistry Scaffold Diversity Fragment-Based Drug Design

Streamline spirocyclic library synthesis with this Cbz/ketal dual-protected building block. - Orthogonal deprotection: acid-labile ketal for piperidone installation, hydrogenolysis-labile Cbz for amine diversification. - Enables convergent routes to 3D piperidines, eliminates tedious protection sequences. - Validated for CNS probe synthesis (σ1 ligand PET tracers). - Bulk stock available with rapid global logistics.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 139524-58-6
Cat. No. B6291997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
CAS139524-58-6
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESC1CN(CCC12OCCO2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H19NO4/c17-14(18-12-13-4-2-1-3-5-13)16-8-6-15(7-9-16)19-10-11-20-15/h1-5H,6-12H2
InChIKeyFFLQVGSTLGQBGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate – Technical Profile & Procurement


Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 139524-58-6, C₁₅H₁₉NO₄, MW 277.32 g/mol) is a synthetic spirocyclic building block featuring a Cbz-protected piperidine core and a 1,3-dioxolane-protected ketone (a piperidone ethylene ketal) . As a Cbz-protected spirocyclic ketal, it is a distinct entry point to a series of 3D, conformationally restricted piperidines and spirocyclic amine libraries, with direct synthetic utility in medicinal chemistry programs targeting privileged scaffolds .

Cbz‑protected spirocyclic ketal Enables scaffold diversity in medicinal chemistry programs
Orthogonal protecting groups Allows selective ketal or amine deprotection for multi‑step synthesis
Conformationally restricted piperidine Supports generation of 3D amine libraries with enhanced Fsp³

Why Choose Benzyl Spirocyclic Ketal Over Cbz-4-Piperidone


Direct substitution of Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate with benzyl 4-oxopiperidine-1-carboxylate (CAS 19099-93-5, N-Cbz-4-piperidone) introduces a reactive ketone that is incompatible with many common synthetic transformations without prior protection [1]. The spirocyclic ketal in the target compound serves a dual role: it acts as a latent 4-piperidone for later deprotection and diversification, while simultaneously providing a rigid, three-dimensional spirocyclic scaffold that cannot be replicated by the flat, monocyclic ketone . This structural difference directly impacts the physicochemical properties and the potential for generating novel intellectual property in drug discovery campaigns.

Target Compound
Common Substitute
Benzyl 1,4‑dioxa‑8‑azaspiro[4.5]decane‑8‑carboxylate (Cbz‑4‑piperidone ethylene ketal)
Benzyl 4‑oxopiperidine‑1‑carboxylate (CAS 19099‑93‑5)
  • Unprotected ketone in the comparator may interfere with nucleophilic additions; the spirocyclic ketal avoids this reactivity.
  • Flat monocyclic scaffold lacks three‑dimensional character; the spirocyclic core provides conformational restriction that may alter target engagement.
  • The comparator would require a separate protection step before orthogonal transformations, increasing synthetic complexity and potentially lowering overall yield.

Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate: Structural & Performance Evidence


Spirocyclic 3D Scaffold vs. Flat Piperidine Ketone

The target compound contains a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane core, a rigid three-dimensional framework. In contrast, benzyl 4-oxopiperidine-1-carboxylate (CAS 19099-93-5) is a monocyclic ketone with a planar piperidine ring [1]. Spirocyclic piperidines are recognized as privileged scaffolds in drug discovery for their ability to present pharmacophores in orthogonal vectors, leading to higher target selectivity and improved intellectual property positioning compared to flat aromatic or monocyclic amines [2]. The structural difference is defined by a calculated Fsp³ (fraction of sp³ hybridized carbons) of 0.80 for the spirocyclic core versus 0.69 for the monocyclic piperidone [3].

Molecular Geometry
Head‑to‑head
Fsp³ = 0.80 (spirocyclic) vs 0.69 (monocyclic); Δ = 0.11
Reported correlation of higher Fsp³ with improved clinical success potential
Calculated from SMILES; spirocyclic geometry provides distinct IP space
Medicinal Chemistry Scaffold Diversity Fragment-Based Drug Design

Orthogonal Protection for Multi-Step Synthesis

The target compound possesses orthogonal protecting groups: a base-stable Cbz group on the amine and an acid-labile cyclic ketal on the ketone . Benzyl 4-oxopiperidine-1-carboxylate (CAS 19099-93-5) has a reactive ketone that is not protected [1]. Literature protocols demonstrate that the ketal can be selectively deprotected under mild acidic conditions (e.g., 5% HCl in THF at room temperature) to yield Cbz-4-piperidone in quantitative yield, while the Cbz group remains intact . This orthogonal protection is not possible with the monocyclic ketone, which would require a separate, often lower-yielding, protection step.

Orthogonal Protection
Reported
Acid‑labile ketal + hydrogenolyzable Cbz; ketal cleaved with 5% HCl/THF
Enables selective ketone unveiling without disturbing the Cbz‑protected amine
Quantitative deprotection reported under mild acidic conditions
Organic Synthesis Protecting Group Strategy Spirocyclic Amine Synthesis

Physicochemical Differentiation: MW & Solubility

The molecular weight of the target compound is 277.32 g/mol, compared to 233.26 g/mol for the comparator benzyl 4-oxopiperidine-1-carboxylate (CAS 19099-93-5) [1]. The presence of the ethylene ketal increases molecular weight by 44.06 g/mol and alters lipophilicity. While specific cLogP values are not directly compared, the ketal introduces two oxygen atoms, which can modulate hydrogen bonding and aqueous solubility relative to the ketone [2].

Molecular Weight
Method context
ΔMW = +44.06 g/mol (C₂H₄O₂ ketal addition)
Ketal increases MW and may modulate solubility and permeability
Lipophilicity shift expected; direct cLogP comparison not available
Physicochemical Properties Solubility Lipophilicity

Market Availability and Purity Benchmarking

The target compound is commercially available from multiple vendors, with a standard catalog purity specification of NLT 98% . In contrast, the direct comparator 1-Cbz-4-piperidone (CAS 19099-93-5) is also widely available, often at a lower price point [1]. The procurement decision thus hinges on whether the added value of the pre-installed spirocyclic ketal and orthogonal protection justifies the cost premium, which is typically justified for projects prioritizing scaffold novelty and synthetic efficiency over raw material cost.

Purity Specification
Specification review
Target: ≥98% purity; Comparator: ≥97% purity
Comparable purity grades support reproducible multi‑step synthesis
Supplier‑dependent; verify lot‑specific analysis
Procurement Quality Control Building Block Supply

Validated Application Scenarios for Benzyl Spirocyclic Ketal


Spirocyclic Piperidine Libraries in Drug Discovery

Medicinal chemistry teams seeking to explore three-dimensional, spirocyclic piperidine scaffolds should prioritize this compound as a key building block. Its Cbz group allows for amine deprotection and subsequent diversification (e.g., reductive amination, amide coupling), while the ketal can be deprotected to reveal a 4-piperidone for further elaboration (e.g., oxime formation, reductive amination) . This dual-functionality enables efficient parallel synthesis of spirocyclic amine libraries, a strategy employed in the development of σ1 receptor ligands and other CNS-active compounds [1].

Orthogonally Protected Piperidine Intermediates

In complex total synthesis or multi-step medicinal chemistry campaigns, the orthogonal protection offered by this compound (acid-labile ketal, hydrogenolyzable Cbz) is a significant advantage over monofunctional intermediates. The ketal can be selectively removed under mild acidic conditions to install a ketone for subsequent chemistry, without disturbing the Cbz-protected amine . This allows for a linear or convergent synthetic approach that avoids tedious protection/deprotection sequences, saving both time and material costs.

Radioligand & Molecular Probe Development

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold has been validated in the development of PET radioligands, as demonstrated by ¹⁸F-labeled derivatives with high affinity (Ki = 5.4 ± 0.4 nM) and selectivity for σ1 receptors . This precedent supports the use of Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate as a starting point for the synthesis of novel molecular probes and imaging agents, where the spirocyclic core can confer favorable lipophilicity and in vivo behavior.

Chiral Non-Racemic Spirocyclic Amines

The spirocyclic framework of this compound provides a rigid, three-dimensional scaffold that can serve as a chiral synthon. Following Cbz deprotection, the free amine can be resolved or used in asymmetric transformations to generate enantiomerically enriched spirocyclic piperidines . These chiral amines are valuable intermediates for the synthesis of bioactive molecules where stereochemistry is critical for target binding and selectivity.

Application
Selection Property
Validation Focus
Spirocyclic Piperidine Libraries
Cbz/ketal orthogonal functionality
Scaffold diversification and library synthesis efficiency
Orthogonal Intermediate Synthesis
Selective deprotection chemistry
Deprotection conditions and yield
Radioligand & Probe Development
Spirocyclic core for target engagement
Receptor binding affinity and selectivity
Chiral Non‑Racemic Amines
Rigid 3D scaffold for asymmetry
Enantiomeric resolution and chiral purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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